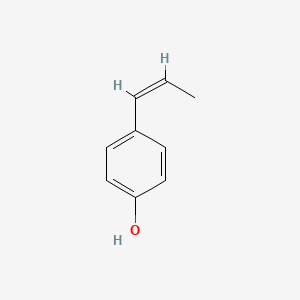
(Z)-4-(1-Propenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-4-(1-Propenyl)phenol” is a chemical compound that is part of the phenol family . Phenols are known to readily react with the hydroxyl radical (OH˙), which is the most powerful atmospheric oxidant and is also most often used in advanced oxidation processes (AOP) for wastewater treatment .
Synthesis Analysis
The synthesis of “(Z)-4-(1-Propenyl)phenol” can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “(Z)-4-(1-Propenyl)phenol” is similar to that of other phenols, with the addition of a propenyl group . The position of substituents on the aromatic ring is important for the formation of adducts .Chemical Reactions Analysis
In terms of chemical reactions, “(Z)-4-(1-Propenyl)phenol” can undergo a variety of transformations. For instance, it can be involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-4-(1-Propenyl)phenol” are similar to those of other phenols. It is known to readily react with the hydroxyl radical (OH˙), especially at higher temperatures .作用机制
未来方向
Future research on “(Z)-4-(1-Propenyl)phenol” could focus on further developing the synthesis process, exploring new chemical reactions, and investigating its potential applications in various fields . The selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity is a promising area of research .
属性
CAS 编号 |
85960-81-2 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC 名称 |
4-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2- |
InChI 键 |
UMFCIIBZHQXRCJ-IHWYPQMZSA-N |
手性 SMILES |
C/C=C\C1=CC=C(C=C1)O |
SMILES |
CC=CC1=CC=C(C=C1)O |
规范 SMILES |
CC=CC1=CC=C(C=C1)O |
其他 CAS 编号 |
85960-81-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



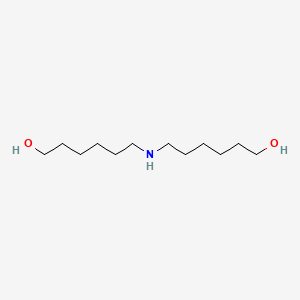
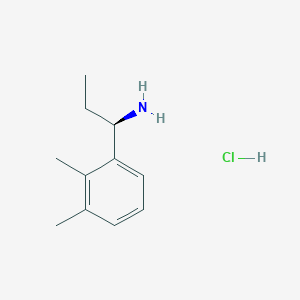
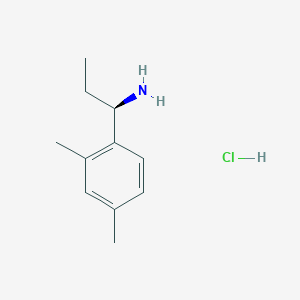
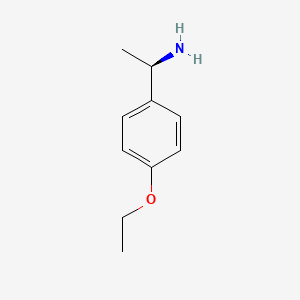

![6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3194717.png)
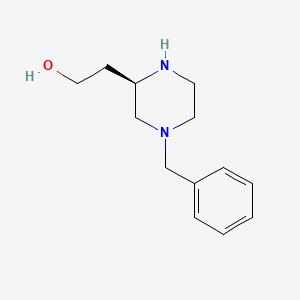
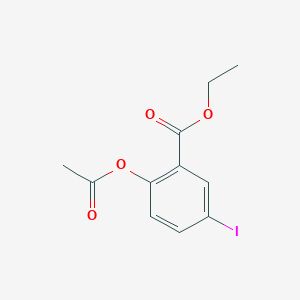
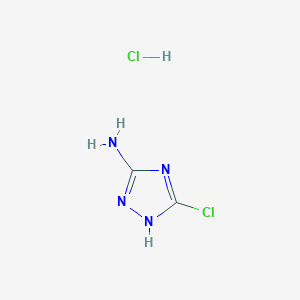

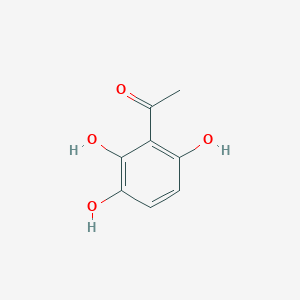
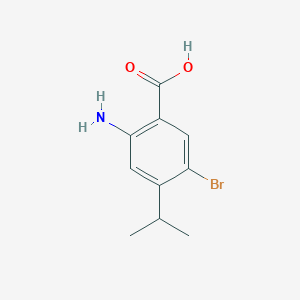
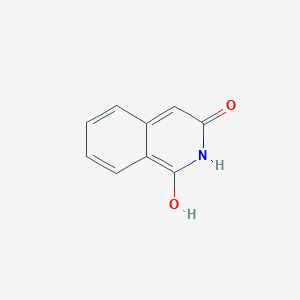
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/no-structure.png)